molecular formula C14H15NO4 B6158026 ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate CAS No. 77156-73-1

ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate

Cat. No. B6158026
CAS RN: 77156-73-1
M. Wt: 261.3
InChI Key:
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Description

Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of quinoline, a class of organic compounds that are widely used in medical and industrial applications .


Synthesis Analysis

The synthesis of this compound can be achieved through the Gould-Jacobs reaction . This reaction involves the condensation/substitution of an aniline with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester. Then through a 6 electron cyclization process, 4-hydroxy-3-carboalkoxyquinoline is formed, which exist mostly in the 4-oxo form .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring . The ethyl ester group is attached to the 3-position of the quinoline ring, and the 4-position of the ring is substituted with a hydroxy group .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate involves the condensation of ethyl 3-oxo-3-ethoxypropanoate with 8-hydroxyquinoline-4-carboxylic acid, followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "Ethyl 3-oxo-3-ethoxypropanoate", "8-hydroxyquinoline-4-carboxylic acid", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl 3-oxo-3-ethoxypropanoate and 8-hydroxyquinoline-4-carboxylic acid in methanol.", "Step 2: Add a catalytic amount of acetic acid to the reaction mixture and heat under reflux for several hours.", "Step 3: Allow the reaction mixture to cool and filter the resulting solid.", "Step 4: Dissolve the solid in a solution of sodium hydroxide and water.", "Step 5: Add a solution of sodium borohydride to the reaction mixture and stir for several hours.", "Step 6: Acidify the reaction mixture with acetic acid and filter the resulting solid.", "Step 7: Recrystallize the solid from a suitable solvent to yield ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate." ] }

CAS RN

77156-73-1

Molecular Formula

C14H15NO4

Molecular Weight

261.3

Purity

95

Origin of Product

United States

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